2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
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Overview
Description
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-1,2,3-benzotriazine with an appropriate oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives. Substitution reactions can result in various substituted benzotriazine derivatives .
Scientific Research Applications
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazine-4(3H)-one: Another benzotriazine derivative with similar structural features but different biological activities.
5-Phenyl-1,2,4-oxadiazole: A related oxadiazole compound with distinct chemical properties and applications.
Uniqueness
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide is unique due to its combined benzotriazine and oxadiazole moieties, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14N6O3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H14N6O3/c25-16(11-24-18(26)13-8-4-5-9-14(13)21-23-24)19-10-15-20-17(27-22-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,25) |
InChI Key |
XNXYBDUVJVIAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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